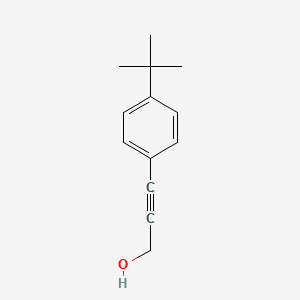

3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%

Overview

Description

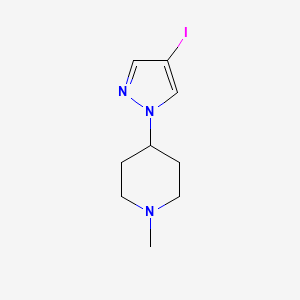

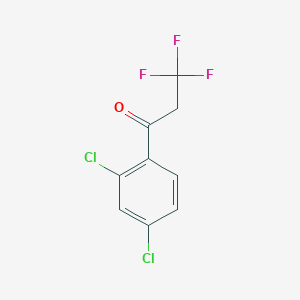

“3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%” is a chemical compound that is part of the Organic Building Blocks . It has a linear formula of (CH3)3C6H4C≡CH . The compound has a molecular weight of 158.24 .

Molecular Structure Analysis

The molecular structure of “3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%” is represented by the SMILES string CC(C)(C)c1ccc(cc1)C#C . This string represents a specific notation used in chemistry to depict the structure of organic molecules.

Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a boiling point of 70 °C at 2 mmHg and a density of 0.877 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Tetracycline Derivatives

4-tert-Butylphenylboronic acid, a compound similar to the one , is used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics used in the treatment of numerous bacterial infections.

Organic Light-Emitting Diodes (OLEDs)

Trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile, another similar compound, is often used in the manufacture of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Polymer Research

A novel pyridineoxazoline (PyOx) containing helical polymer, poly{(-)-(S)-4-tert-butyl-2-[5-(4-tert-butylphenyl)-3-vinylpyridin-2-yl]-oxazoline} (PA), was designed and synthesized . This research could lead to advancements in materials science and engineering.

Chemical Industry

These types of compounds are often used in the chemical industry for the production of various chemicals .

Pharmaceutical Industry

Compounds with similar structures are used in the pharmaceutical industry for the production of various drugs .

Research and Development

These types of compounds are often used in research and development laboratories for the synthesis of new compounds .

Safety and Hazards

The compound is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating potential hazards to the aquatic environment . It’s recommended to avoid release to the environment and dispose of the contents/container in accordance with local regulations . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Mechanism of Action

Target of Action

It is known that similar compounds interact withTransient Receptor Potential (TRP) channels , which serve as sensors for temperature and noxious stimuli .

Mode of Action

Related compounds have been shown to modulate the activation threshold of trp channels, leading to the development of inflammatory pain behaviors .

Biochemical Pathways

It is known that modulation of trp channels can affect nociception and pain signaling pathways .

Result of Action

A related compound, 4-tert-butylphenyl salicylate, has been shown to decrease nitric oxide production and reduce the expression of inducible nitric oxide synthase (inos) and cyclooxygenase (cox)-2 .

Action Environment

It is generally known that factors such as ph, temperature, and the presence of other compounds can influence the action of chemical compounds .

properties

IUPAC Name |

3-(4-tert-butylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHNNPQOHUHMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)prop-2-yn-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)

![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)

![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)

![t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)